

CAS number 4841-84-3 chemical information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethyl cis-1,2,3,6-tetrahydropthalate*

Cat. No.: B1353497

[Get Quote](#)

An In-depth Technical Guide to Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate (CAS Number: 4841-84-3)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Synonyms: cis-4-Cyclohexene-1,2-dicarboxylic Acid Dimethyl Ester, **Dimethyl cis-1,2,3,6-tetrahydropthalate**, dimethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylate[1][2][3]

Molecular Formula: C₁₀H₁₄O₄[4]

Molecular Weight: 198.22 g/mol [4]

Structure: A bicyclic organic compound featuring a cyclohexene ring with two cis-configured carboxylate ester functional groups.[3]

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Physical State	Clear liquid	[2]
Color	Colorless to very pale yellow	[2]
Odor	Pleasant	[3]
Boiling Point	141-142 °C at 20 mmHg	[5]
Density	1.145 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.472	[5]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	[3]

Synthesis

The primary route for the synthesis of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate involves a two-step process:

- Diels-Alder Reaction: Formation of cis-4-Cyclohexene-1,2-dicarboxylic anhydride from a diene and a dienophile.
- Esterification: Conversion of the anhydride to the dimethyl ester.

Experimental Protocol: Synthesis

Part 1: Diels-Alder Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride[1][6][7]

This reaction is a [4+2] cycloaddition between a conjugated diene (1,3-butadiene, generated in situ from 3-sulfolene) and a dienophile (maleic anhydride).[7]

- Materials:
 - 3-sulfolene (butadiene sulfone)
 - Maleic anhydride

- Xylene (solvent)
- Petroleum ether (for crystallization)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.1 equivalents) and maleic anhydride (1.0 equivalent) in xylene.
 - Heat the mixture to reflux. The 3-sulfolene thermally decomposes to 1,3-butadiene and sulfur dioxide gas (Caution: perform in a well-ventilated fume hood).[1]
 - Continue refluxing for approximately 60-90 minutes.
 - Allow the reaction mixture to cool to room temperature.
 - Induce crystallization by adding petroleum ether.[6]
 - Collect the crystalline product, cis-4-Cyclohexene-1,2-dicarboxylic anhydride, by vacuum filtration and wash with cold petroleum ether.[6]
 - Air dry the product. The expected melting point is in the range of 102-105 °C.[8]

Part 2: Esterification of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride[9]

- Materials:
 - cis-4-Cyclohexene-1,2-dicarboxylic anhydride
 - Anhydrous methanol
 - p-toluenesulfonic acid monohydrate (catalyst)
 - Toluene
 - Ether
 - 3% Sodium carbonate solution

- Magnesium sulfate
- Procedure:
 - In a round-bottom flask, suspend the synthesized anhydride in an excess of anhydrous methanol.
 - Add a catalytic amount of p-toluenesulfonic acid monohydrate.
 - Heat the mixture under reflux for 12-16 hours.[\[9\]](#)
 - Add toluene and distill to remove the methanol-toluene azeotrope.[\[9\]](#)
 - Add another portion of absolute methanol and reflux for an additional 12-16 hours to ensure complete esterification.[\[9\]](#)
 - After cooling, dilute the residue with ether and wash with 3% sodium carbonate solution, followed by water.[\[9\]](#)
 - Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting crude Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate by vacuum distillation.

Synthesis Workflow Diagram

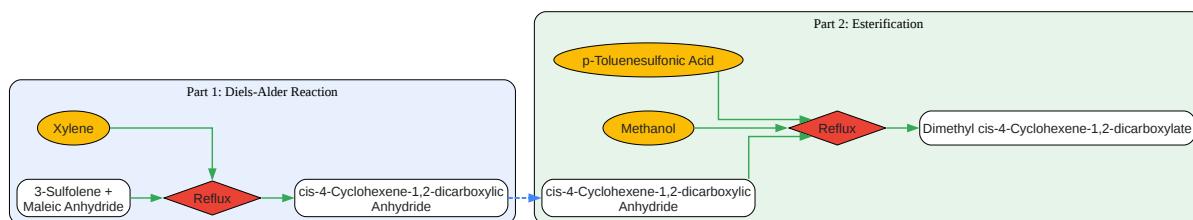

[Click to download full resolution via product page](#)

Diagram 1: Synthesis workflow for Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate.

Spectroscopic Data

Table 2: Spectroscopic Data for Characterization

Technique	Key Features	Reference(s)
¹ H NMR	Resonances expected for vinyl, allylic, and methoxy protons.	[10]
¹³ C NMR	Resonances for carbonyl, olefinic, and aliphatic carbons. The cis configuration can be confirmed by the number of unique carbon signals.	[10][11][12]
IR Spectroscopy	Characteristic peaks for C=O (ester), C=C (alkene), and C-O bonds.	[5][10]

Safety Information

Table 3: Hazard and Safety Data

Hazard	Description	Precautionary Measures	Reference(s)
Health Hazards	Not classified as hazardous.	Standard laboratory safety practices should be followed.	[13]
Physical Hazards	Not classified as hazardous.	Stable under normal conditions.	[13]
Environmental Hazards	Not classified as hazardous.	Dispose of in accordance with local regulations.	[13]
First Aid	Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Rinse mouth and seek medical advice.	Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.	[13]

Biological Activity and Drug Development Potential

Direct biological studies on Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate are limited in publicly available literature. However, the cyclohexene and dicarboxylic acid ester moieties are present in various biologically active molecules.

- **Antimicrobial and Anti-inflammatory Potential of Derivatives:** Research on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has indicated potential anti-inflammatory, antibacterial, and antifungal activities.[\[14\]](#) These studies suggest that the cyclohexene scaffold can be a valuable starting point for the development of new therapeutic agents.

- **Neuroprotective Potential of Related Structures:** Synthetic derivatives of cyclohexanone have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, with potential applications in the treatment of neurodegenerative diseases.[15]

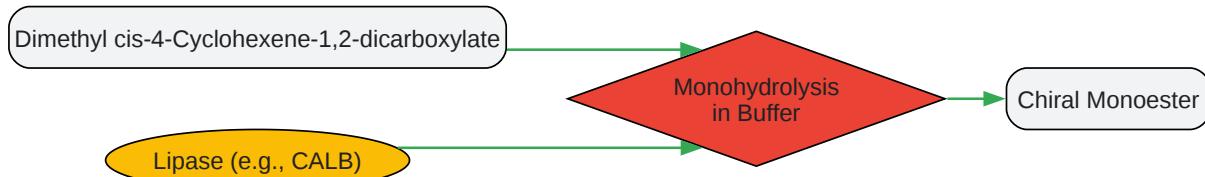
It is important to note that these activities are reported for derivatives and not for Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate itself. Further research is required to determine the specific biological profile of this compound.

Potential Signaling Pathway Involvement

Currently, there is no published research directly linking Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate to any specific signaling pathways. Given the anti-inflammatory activity of some derivatives, it is plausible that they may interact with pathways involved in inflammation, such as those mediated by cytokines. However, this remains speculative without direct experimental evidence.

Advanced Synthetic Applications

Beyond its potential as a scaffold in medicinal chemistry, Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate is a versatile intermediate for further chemical transformations.


Experimental Protocol: Enzymatic Desymmetrization

The prochiral nature of this diester makes it a suitable substrate for enzymatic desymmetrization to produce chiral building blocks. Lipases are commonly used for this purpose.

- **General Procedure for Lipase-Catalyzed Monohydrolysis:**[16][17][18]
 - Dissolve Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent like DMSO if necessary to aid solubility.
 - Add a lipase preparation (e.g., *Candida antarctica* Lipase B, Novozym 435).
 - Incubate the mixture with agitation at a controlled temperature (e.g., 30-45 °C).
 - Monitor the reaction progress by techniques such as HPLC to determine the conversion to the monoester.

- Upon reaching the desired conversion, stop the reaction by filtering off the enzyme.
- Extract the product with an organic solvent and purify by chromatography.

Experimental Workflow: Enzymatic Desymmetrization

[Click to download full resolution via product page](#)

Diagram 2: Workflow for enzymatic desymmetrization.

Asymmetric Epoxidation

The double bond in the cyclohexene ring can be stereoselectively epoxidized to introduce new chiral centers.

- General Concept: Chiral catalysts, such as Jacobsen's catalyst or chiral ketones, can be used with an oxidizing agent (e.g., m-CPBA, Oxone) to achieve enantioselective epoxidation. [19][20] The specific conditions would need to be optimized for this substrate.

This technical guide provides a foundational understanding of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate. While its direct biological applications are yet to be fully explored, its role as a versatile synthetic intermediate highlights its importance in organic synthesis and medicinal chemistry research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.alfredstate.edu [web.alfredstate.edu]
- 2. Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate | 4841-84-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. iris.unife.it [iris.unife.it]
- 4. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 | CID 24124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 6. cerritos.edu [cerritos.edu]
- 7. odinity.com [odinity.com]
- 8. studymoose.com [studymoose.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Answered: this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm⁻¹ of the IR. 2. In the 1H NMR... | bartleby [bartleby.com]
- 11. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com])
- 12. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 13C NMR spectrum [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number 4841-84-3 chemical information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353497#cas-number-4841-84-3-chemical-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com